1-(2-methoxypropyl)-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(2-Methoxypropyl)-1H-1,2,3-triazol-4-amine is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a methoxypropyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxypropyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the triazole ring is replaced by the methoxypropyl group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypropyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxypropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-Methoxypropyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methoxypropyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine: Similar structure but with a methoxyethyl group instead of a methoxypropyl group.
1-(2-Methoxypropyl)-1H-1,2,3-triazol-4-carboxamide: Contains a carboxamide group instead of an amine group.
Uniqueness
1-(2-Methoxypropyl)-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxypropyl group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H12N4O |
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Molecular Weight |
156.19 g/mol |
IUPAC Name |
1-(2-methoxypropyl)triazol-4-amine |
InChI |
InChI=1S/C6H12N4O/c1-5(11-2)3-10-4-6(7)8-9-10/h4-5H,3,7H2,1-2H3 |
InChI Key |
YQJDZGOFSKGLBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(N=N1)N)OC |
Origin of Product |
United States |
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